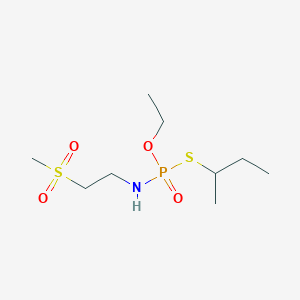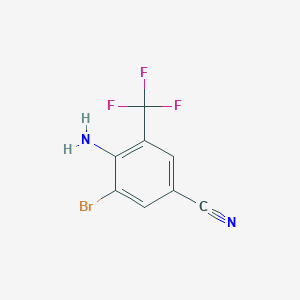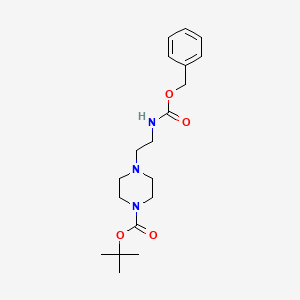
(6-chloro-1H-indol-1-yl)乙酸
描述
“(6-chloro-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 943654-33-9 . It has a molecular weight of 209.63 and its IUPAC name is (6-chloro-1H-indol-1-yl)acetic acid . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound has been described in various studies . One method involves a novel indole formation that includes an alkylation/1,4-addition/elimination/isomerization cascade .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClNO2/c11-8-2-1-7-3-4-12 (6-10 (13)14)9 (7)5-8/h1-5H,6H2, (H,13,14) .Chemical Reactions Analysis
The compound is a selective cyclooxygenase 2 (COX-2) inhibitor . The synthesis process involves a novel indole formation that includes an alkylation/1,4-addition/elimination/isomerization cascade .Physical And Chemical Properties Analysis
The compound is solid in physical form . It is stored in a dry environment at a temperature between 2-8°C .科学研究应用
细菌对吲哚-3-乙酸的分解代谢
吲哚-3-乙酸(IAA)在化学上与(6-chloro-1H-indol-1-yl)乙酸相似,作为一种激素在植物生长中起着至关重要的作用。Laird、Flores和Leveau (2020)的研究讨论了细菌对IAA的分解代谢。该论文详细介绍了两个基因簇iac和iaa,它们分别负责IAA的有氧和厌氧分解代谢。这些基因簇的重要性超出了IAA的简单降解;它们可能通过利用IAA作为能量来源或干扰其他生物(如植物和人类)中IAA依赖性过程,从而给细菌宿主带来好处。该论文表明,iac/iaa基因可能在获取不同环境(包括土壤、沉积物甚至医院环境)中的IAA方面至关重要,为IAA相关病理在植物和人类中的生物技术应用和潜在治疗方法的未来研究提出了途径(Laird, Flores, & Leveau, 2020)。
酸酸化作业中的有机酸
Alhamad、Alrashed、Munif和Miskimins (2020)全面回顾了有机酸(包括乙酸)在碳酸盐和砂岩地层的酸化作业中的作用。该论文强调了有机酸相对于传统选择(如盐酸)的优势,特别是它们在某些条件下的腐蚀性降低和性能更好。这些有机酸因其在去除地层损伤、溶解钻井泥浆滤饼和用作铁螯合剂方面的应用而备受关注。这项研究说明了有机酸在特定操作场景中的多种工业应用及其优势,表明需要在这个领域进行进一步的研究和开发(Alhamad, Alrashed, Munif, & Miskimins, 2020)。
胁迫下植物生长中的吲哚乙酸
Ashraf、Azhar和Hussain (2006)研究了吲哚乙酸(IAA)对水分胁迫条件下大麦生长的影响。研究表明,IAA的应用减轻了水分胁迫的不利影响,促进了植物的生长和产量。这表明IAA在农业中作为促生长剂的潜力,特别是在不利的环境条件下。该论文深入了解了IAA在胁迫条件下提高光合效率和生长的作用,为其在农业中应用以提高作物抗逆性和生产力开辟了可能性(Ashraf, Azhar, & Hussain, 2006)。
作用机制
Target of Action
It is known that indole derivatives, which include (6-chloro-1h-indol-1-yl)acetic acid, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (6-chloro-1H-indol-1-yl)acetic acid may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (20963) and its solid physical form suggest that it may have certain bioavailability characteristics .
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (6-chloro-1H-indol-1-yl)acetic acid. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability . Other environmental factors, such as pH and the presence of other substances, could potentially influence the compound’s action and efficacy.
安全和危害
生化分析
Biochemical Properties
(6-chloro-1H-indol-1-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of (6-chloro-1H-indol-1-yl)acetic acid is with the enzyme tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. This interaction can modulate the production of serotonin, thereby affecting mood and behavior. Additionally, (6-chloro-1H-indol-1-yl)acetic acid has been shown to bind to specific receptors on cell membranes, altering signal transduction pathways and cellular responses .
Cellular Effects
The effects of (6-chloro-1H-indol-1-yl)acetic acid on various types of cells and cellular processes are significant. In neuronal cells, it influences cell signaling pathways, particularly those involving serotonin and dopamine. This modulation can lead to changes in neurotransmitter release, impacting mood, cognition, and behavior. In cancer cells, (6-chloro-1H-indol-1-yl)acetic acid has been observed to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of (6-chloro-1H-indol-1-yl)acetic acid involves several key processes. At the molecular level, it binds to specific receptors and enzymes, modulating their activity. For instance, its interaction with tryptophan hydroxylase inhibits the enzyme’s activity, reducing serotonin synthesis. Additionally, (6-chloro-1H-indol-1-yl)acetic acid can activate or inhibit various signaling pathways, leading to changes in gene expression. This modulation of gene expression can result in altered cellular functions, such as increased apoptosis in cancer cells or changes in neurotransmitter release in neuronal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-chloro-1H-indol-1-yl)acetic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (6-chloro-1H-indol-1-yl)acetic acid remains stable under specific conditions, maintaining its biological activity. Prolonged exposure to light or heat can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that (6-chloro-1H-indol-1-yl)acetic acid can have sustained effects on cellular processes, such as continuous inhibition of cell proliferation in cancer cells .
Dosage Effects in Animal Models
The effects of (6-chloro-1H-indol-1-yl)acetic acid vary with different dosages in animal models. At low doses, the compound has been shown to modulate neurotransmitter levels, leading to changes in behavior and mood. At higher doses, (6-chloro-1H-indol-1-yl)acetic acid can exhibit toxic effects, such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing adverse effects. These findings highlight the importance of dosage optimization in the therapeutic application of (6-chloro-1H-indol-1-yl)acetic acid .
Metabolic Pathways
(6-chloro-1H-indol-1-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, influencing the metabolism of neurotransmitters like serotonin and dopamine. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, (6-chloro-1H-indol-1-yl)acetic acid can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of (6-chloro-1H-indol-1-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, (6-chloro-1H-indol-1-yl)acetic acid can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of (6-chloro-1H-indol-1-yl)acetic acid plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can influence its ability to modulate gene expression or cellular metabolism. For example, (6-chloro-1H-indol-1-yl)acetic acid’s presence in the nucleus can lead to changes in transcriptional activity, while its localization in mitochondria can affect energy production and apoptosis .
属性
IUPAC Name |
2-(6-chloroindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDBYYTCZPJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)


![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)


![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)
![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1384817.png)
![N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B1384818.png)
